molecular formula C10H21NO2 B6353254 Ethyl 3-[(3-methylbutyl)amino]propanoate CAS No. 1094629-94-3

Ethyl 3-[(3-methylbutyl)amino]propanoate

Cat. No.: B6353254
CAS No.: 1094629-94-3
M. Wt: 187.28 g/mol
InChI Key: FPDUJZVBGBNATG-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-methylbutyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. It has a molecular formula of C10H21NO2 and a molecular weight of 187.28 g/mol.

Preparation Methods

The synthesis of Ethyl 3-[(3-methylbutyl)amino]propanoate typically involves the esterification of 3-aminopropionic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 3-[(3-methylbutyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 3-[(3-methylbutyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s ester and amine functionalities make it useful in studying enzyme-substrate interactions.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester group.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-methylbutyl)amino]propanoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can form hydrogen bonds with various biological targets.

Comparison with Similar Compounds

Ethyl 3-[(3-methylbutyl)amino]propanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in laboratories.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl butyrate: Used in perfumes and cosmetics. The uniqueness of this compound lies in its combination of ester and amine functionalities, which provide a diverse range of chemical reactivity and applications

Properties

IUPAC Name

ethyl 3-(3-methylbutylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-13-10(12)6-8-11-7-5-9(2)3/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDUJZVBGBNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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